molecular formula C11H20N4O2 B11731146 tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate

tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11731146
M. Wt: 240.30 g/mol
InChI Key: LTMYJHKRDSMXKH-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate typically involves multiple steps, starting from basic pyrazole derivatives. One common method involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated systems for purification and the use of mild reagents to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution can introduce new functional groups .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a versatile intermediate in organic synthesis .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to interact with various biological molecules, making it useful in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug design and development, particularly in targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-amino-1-propyl-1H-pyrazol-3-yl)carbamate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its amino and carbamate groups provide versatility in synthetic applications, making it a valuable compound in various scientific fields .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(4-amino-1-propylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-5-6-15-7-8(12)9(14-15)13-10(16)17-11(2,3)4/h7H,5-6,12H2,1-4H3,(H,13,14,16)

InChI Key

LTMYJHKRDSMXKH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)NC(=O)OC(C)(C)C)N

Origin of Product

United States

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